molecular formula C10H11NO B1329730 3,4-Dihydronaphthalen-1(2H)-one oxime CAS No. 3349-64-2

3,4-Dihydronaphthalen-1(2H)-one oxime

Cat. No. B1329730
CAS RN: 3349-64-2
M. Wt: 161.2 g/mol
InChI Key: YFDVQUUMKXZPLK-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalen-1(2H)-one oxime is a chemical compound that is part of a broader class of organic compounds known as naphthalenes. These compounds are characterized by a fused two-ring system, which is a structure of considerable interest due to its presence in many natural products and its potential for pharmaceutical applications.

Synthesis Analysis

The synthesis of related naphthalene oximes has been explored in various studies. For instance, novel oximes of 2-aryl-6-methoxy-3,4-dihydronaphthalene were synthesized and evaluated as inhibitors of a specific enzyme involved in steroidogenesis, 17α-hydroxylase-C17,20-lyase (P450 17) . The synthesis involved multiple steps, including palladium-catalyzed coupling, hydrolysis, and condensation reactions, followed by the reaction of hydroxylamine hydrochloride with keto compounds to form the oximes. Another study reported the first total synthesis of a racemic dihydroxy dihydronaphthalen-1(2H)-one derivative, which involved key steps such as dihydroxylation, benzylic oxidation, and prenylation .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide was elucidated, revealing a "twist-boat" conformation in the saturated carbon skeleton and an extensive intermolecular hydrogen bond network . This information is crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

The reactivity of dihydronaphthalen-1(2H)-one derivatives in chemical reactions has been explored in the context of synthesizing hybrid polyoxaheterocyclic compounds. For instance, Michael condensation reactions were performed with methylene active compounds to create O-heterocyclic hybrid systems . The study demonstrated the formation of complex structures, including xanthene and chromene systems, and highlighted the influence of reaction conditions on the outcome of the transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,4-Dihydronaphthalen-1(2H)-one oxime are not detailed in the provided papers, the properties of similar compounds can be inferred. Naphthalene derivatives generally exhibit hydrophobic and hydrophilic regions due to their aromatic and polar functional groups, respectively. These properties affect their solubility, crystallization behavior, and potential interactions with biological molecules .

Scientific Research Applications

Synthesis Techniques

  • Enamide Synthesis from Ketones

    Zhao et al. (2011) discuss the preparation of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide, highlighting the use of 3,4-Dihydronaphthalen-1(2H)-one oxime in the synthesis process. This involves various compounds like Triethylphosphine, Acetic anhydride, and a-Tetralone (Zhao et al., 2011).

  • Pd-Catalyzed One-Pot Synthesis

    Liu et al. (2012) present a method for synthesizing substituted 3,4-dihydronaphthalen-1(2H)-ones using a Pd[(C6H5)3P]4/AgOAc catalytic system. This process is notable for its simplicity, mild conditions, and good yields (Liu et al., 2012).

Chemical Reactions and Analysis

  • Superelectrophilic Activation

    Zhu et al. (2018) explored the reaction of 1-nitronaphthalene with benzene and cyclohexane in the presence of aluminum chloride. This reaction produces 3,4-Dihydronaphthalen-1(2H)-one oxime and is significant for understanding protonation behaviors and reaction mechanisms (Zhu et al., 2018).

  • Diastereoselective Synthesis

    Research by Honorato et al. (2017) compares conditions for synthesizing α-methylsulfinylation of 3,4-dihydronaphthalen-1(2H)-one. Their findings contribute to understanding the yields and diastereoselectivity of such compounds (Honorato et al., 2017).

  • Photoredox-Catalyzed C-C Bond Cleavage
    methylenecyclopropanes and cycloketone oximes offers insights into synthesizing 2-cyanoalkylsulfonated 3,4-dihydronaphthalenes through sulfur dioxide insertion. This demonstrates the application of 3,4-Dihydronaphthalen-1(2H)-one oxime in photoredox catalysis (Liu et al., 2020).

Biological and Medical Research

  • Inhibitors of Enzymatic Activities

    Zhuang and Hartmann (1998) synthesized oximes of 3,4-dihydronaphthalene and evaluated them as nonsteroidal inhibitors of 17α-hydroxylase-C17,20-lyase (P450 17). This research highlights the potential biological applications of 3,4-Dihydronaphthalen-1(2H)-one oxime derivatives in enzyme inhibition (Zhuang & Hartmann, 1998).

  • Synthesis of Antitumor Compounds

    Wang et al. (2017) describe the synthesis of 3,4-dihydronaphthalen-1(2H)-one derivatives and their evaluation as Bcl-2 inhibitors, showing promise in antitumor activities. This indicates the relevance of 3,4-Dihydronaphthalen-1(2H)-one oxime in cancer research (Wang et al., 2017).

Safety And Hazards

While specific safety and hazards information for 3,4-Dihydronaphthalen-1(2H)-one oxime is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Oximes, including 3,4-Dihydronaphthalen-1(2H)-one oxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation. Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future directions in the use of oximes may include further exploration of these properties and applications.

properties

IUPAC Name

N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDVQUUMKXZPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275315
Record name 1(2H)-Naphthalenone, 3,4-dihydro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydronaphthalen-1(2H)-one oxime

CAS RN

3349-64-2
Record name 1(2H)-Naphthalenone, 3,4-dihydro-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3349-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-, oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydronaphthalen-1(2H)-one oxime
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Synthesis routes and methods I

Procedure details

To 4.6 L of water at room temperature in a 4-neck 50 L flask sitting in a steam bath apparatus equipped with an overhead stirrer, a temperature probe and reflux condenser was added 3.72 Kg (27.36 mol) of sodium acetate with stirring, followed by 1.9 Kg of hydroxylamine hydrochloride (27.36 mol). To this slurry at room temperature, 12 L of ethanol was added followed by 1.994 Kg (13.68 mol) of 1-tetralone. Additional ethanol (1.7 L) was used to rinse off the funnel and added to the reaction mixture. The resulting light orange slurry was heated to 75° C. over 40 minutes and maintained at 75°-85° C. for another 75 minutes. The reaction mixture was cooled with the aid of ice packed around the flask. When the internal temperature reached 32° C., the reaction mixture was pumped over 15 minutes into 60 L of ice contained in a 200 L vessel. The reaction vessel was washed with an additional 2 L of water which was added to the 200 L vessel. When the ice melted, the mixture was filtered through a filter pad and the wet cake washed with 4 L of water. The wet cake was suction dried for 1 hour then transferred to two trays and dried under vacuum at 40° C. for 2 days to give 2.094 Kg (13.01 mol, 95%) of product. 1H NMR (250 MHz,CDCl3): 1.90 (m,2H), 2.80 (t,6 Hz,2H), 2.88 (t,6 Hz,2H), 7.15-7.35 (m,3H), 7.90 (d,8 Hz,1H), 8.9 (br s,1H).
Name
Quantity
4.6 L
Type
reactant
Reaction Step One
Quantity
3.72 kg
Type
reactant
Reaction Step Two
Quantity
1.9 kg
Type
reactant
Reaction Step Three
Quantity
1.994 kg
Type
reactant
Reaction Step Four
Quantity
1.7 L
Type
solvent
Reaction Step Five
Quantity
12 L
Type
solvent
Reaction Step Six
Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of α-tetralone (100.0 g, 0.68 mol) in 300 mL of methanol was added hydroxylamine hydrochloride (71.0 g, 1.03 mol) and the resulting solution was stirred at reflux for 2 hours. The mixture was allowed to cool to 20-24° C. and was concentrated under reduced pressure. The resulting mixture was diluted with 1 L of water and extracted with dichloromethane. The organic layer was washed with saturated aqueous sodium chloride, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was crystallized from isopropanol to provide 70.0 g (63%) of the desired compound as an off-white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods III

Procedure details

To a solution of α-tetralone (10 g, 68.5 mmol) in anhydrous MeOH (175 mL), hydroxylamine hydrochloride (7.6 g, 109.6 mmol) and triethylamine (15.3 mL, 109.6 mmol) were added. The mixture was stirred at room temperature for 16 hrs, followed by removal of the solvent in vacuo. The residue was dissolved in DCM, washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to yield crude 3,4-dihydro-2H-naphthalen-1-one oxime (12 g). MS [M+H]+: 162.1; tR=2.03 min. (method 1)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 5 mL (37.5 mmole) 1-tetralone in 25 mL ethanol was added 2.7 mL (40 mmole) of 50% hydroxylamine in water. The reaction mixture was heated under reflux for 2 hrs, then stirred at room temperature for 16 hrs. The solution was concentrated under reduced pressure. The residue was recrystallized from toluene/hexane to give 1-tetralone oxime (3,4-dihydro-2H-naphthalen-1-one oxime), 3.86 g, m.p. 101-102°.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Add hydroxylamine hydrochloride (71.0 g, 1.03 mol) to a solution of α-tetralone (100.0 g, 0.68 mol) in 300 mL of methanol and stir the resulting solution at reflux for 2 hours. Cool the mixture to 20-24° C. and concentrate under reduced pressure. Dilute the residue with 1 L of water and extract with dichloromethane. Wash the organic layer with saturated aqueous sodium chloride, dry over sodium sulfate, filter, and concentrate under reduced pressure. Crystallize the residue from isopropanol to provide the desired compound as an off-white solid (70.0 g, 63%).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
RB Han, B Zhang, FY Piao - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C18H19NO4S, the two benzene rings form a dihedral angle of 68.37 (11). One of the C atoms of the fused ring bonded to the N atom displays positional disorder …
Number of citations: 2 scripts.iucr.org
DC Jin, FY Piao, RB Han - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
(1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime Page 1 (1E)-6-Methoxy-3,4-dihydronaphthalen1(2H)-one oxime Da-Cheng Jin,a Feng-Yu Piaob and Rong-Bi Hanc* aTesting Center, Yanbian …
Number of citations: 4 scripts.iucr.org
Z Zhu, AM Genaev, GE Salnikov… - Organic & Biomolecular …, 2018 - pubs.rsc.org
1-Nitronaphthalene smoothly reacts with benzene and undergoes selective reduction with cyclohexane in the presence of aluminum chloride to give 2,4,4-triphenyl-3,4-…
Number of citations: 4 pubs.rsc.org
RB Han, YP Shao, HF Wu, D Zhang, FY Piao - Medicinal Chemistry …, 2014 - Springer
A series of new 1,3,4,5-tetrahydro-6-alkoxy-2H-1-benzazepin-2-one derivatives were synthesized and screened for their anticonvulsant activities by the maximal electroshock (MES) test…
Number of citations: 5 link.springer.com
Y Zheng, A Wu, Y Ke, H Cao, L Yu - Chinese Chemical Letters, 2019 - Elsevier
Deoximation reaction is one of the most important transformations in organic synthesis and for fine chemical production. Since oximes are easily synthesized from carbonyl compounds …
Number of citations: 62 www.sciencedirect.com
C Chen, X Zhang, H Cao, F Wang… - Advanced Synthesis & …, 2019 - Wiley Online Library
In contrast to conventional organoselenium‐catalyzed oxidation reactions that require peroxide oxidants such as hydrogen peroxide, in this work we found that, addition of a low loading …
Number of citations: 51 onlinelibrary.wiley.com
J Ke, Y Tang, H Yi, Y Li, Y Cheng, C Liu… - Angewandte …, 2015 - Wiley Online Library
The selective radical/radical cross‐coupling of two different organic radicals is a great challenge due to the inherent activity of radicals. In this paper, a copper‐catalyzed radical/radical …
Number of citations: 243 onlinelibrary.wiley.com
石井永, 出牛武夫, 坂本貢, 中島恵子… - Chemical and …, 1983 - jlc.jst.go.jp
In order to establish a general preparative method for 2-aryl-1-formamido-1, 2, 3, 4-tetrahydronaphthalene derivatives from 2-aryl-1-tetralones, various methods were examined with 6, 7-…
Number of citations: 3 jlc.jst.go.jp
S Ngwerume, W Lewis, JE Camp - The Journal of Organic …, 2013 - ACS Publications
A novel gold-catalyzed method for the regioselective synthesis of highly substituted pyrroles directly from oximes and alkynes was developed via independent optimization of two key …
Number of citations: 58 pubs.acs.org
Z Guo, Z Zhang, Y Zhang, G Wang, Z Huang… - European Journal of …, 2021 - Elsevier
Histone deacetylase 6 (HDAC6) has become a promising therapeutic target for central nervous system diseases due to its more complex protein structure and biological functions. …
Number of citations: 12 www.sciencedirect.com

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